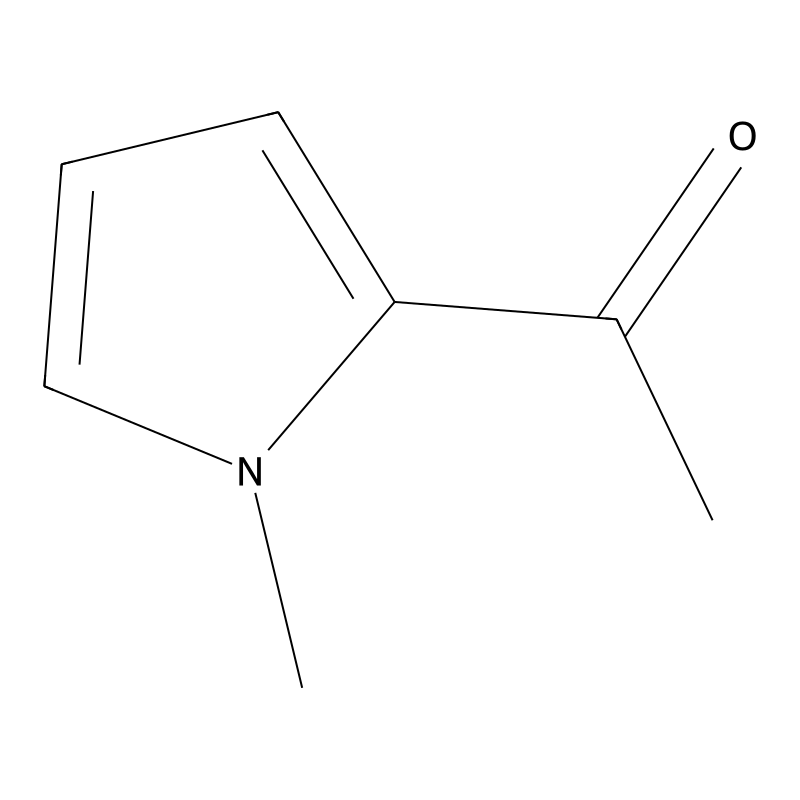2-Acetyl-1-methylpyrrole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Organic Synthesis and Precursor Exploration
- Synthesis: 2-AMP can be synthesized through various methods, including the reaction of 2-acetylpyrrole with methyl iodide or the acylation of N-methylpyrrole with acetic anhydride [].
- Precursor Potential: Due to its functional groups, 2-AMP has been explored as a precursor for the synthesis of more complex molecules, including biologically active compounds and heterocyclic systems [, ].
Potential Biological Applications
- Antimicrobial Activity: Some studies have investigated the potential antimicrobial activity of 2-AMP against various bacterial and fungal strains. However, the results are inconclusive and further research is needed to determine its efficacy and mechanism of action [, ].
- Enzyme Inhibition: 2-AMP has also been studied for its potential to inhibit certain enzymes, such as acetylcholinesterase. However, similar to the antimicrobial activity, further research is needed to confirm its effectiveness and explore its potential therapeutic applications [].
2-Acetyl-1-methylpyrrole is a chemical compound with the molecular formula C7H9NO. It belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing nitrogen. This compound features a methyl group and an acetyl group attached to the pyrrole ring, making it a methyl ketone and an aromatic ketone. It has been identified in various natural sources, including Coffea arabica, where it contributes to the aroma profile of coffee .
- Nucleophilic substitutions: The nitrogen atom in the pyrrole ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Condensation reactions: It can react with aldehydes or other carbonyl compounds in condensation reactions, often leading to the formation of larger heterocyclic compounds.
- Polymerization: In certain conditions, 2-acetyl-1-methylpyrrole can polymerize to form larger polymeric structures, which may have applications in materials science .
Research indicates that 2-acetyl-1-methylpyrrole exhibits various biological activities. It has been studied for its potential antioxidative properties, particularly in relation to nonenzymatic browning reactions in food chemistry. These properties suggest that it may play a role in reducing oxidative stress in biological systems . Additionally, its presence in coffee indicates potential implications for flavor and aroma perception in food science.
Several methods have been developed for synthesizing 2-acetyl-1-methylpyrrole:
- Direct alkylation: One common method involves the alkylation of pyrrole with an acetylating agent such as acetic anhydride or acetyl chloride under basic conditions.
- Cyclization reactions: Starting from appropriate precursors, cyclization can yield 2-acetyl-1-methylpyrrole through controlled reactions involving carbonyl compounds.
- Maillard reaction: It can also be formed as a product of the Maillard reaction between amino acids and reducing sugars, which is significant in food chemistry .
2-Acetyl-1-methylpyrrole finds applications across various fields:
- Flavoring agents: Due to its aromatic properties, it is used as a flavoring compound in food products.
- Fragrance industry: Its unique scent profile makes it valuable in perfumery.
- Pharmaceuticals: The compound's biological activities suggest potential roles in drug development, particularly as an antioxidant or flavoring agent in medicinal formulations .
Interaction studies involving 2-acetyl-1-methylpyrrole have primarily focused on its role in flavor and aroma development. Its interactions with other compounds during the Maillard reaction have been studied to understand how it contributes to the sensory properties of foods. Additionally, its antioxidative properties have led to investigations into how it interacts with reactive oxygen species and other oxidative agents .
Several compounds share structural similarities with 2-acetyl-1-methylpyrrole. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Acetyl-1-pyrroline | Six-membered ring with a similar structure | Known for its role as a flavoring agent |
| 3-Acetyl-1-methylpyrrole | Different position of the acetyl group | Exhibits different biological activities |
| 1-Methylpyrrole | Lacks the acetyl group | More basic properties without ketone effects |
The uniqueness of 2-acetyl-1-methylpyrrole lies in its specific combination of functional groups and its resultant aromatic profile, which distinguishes it from these similar compounds. Its applications in food science and potential health benefits further enhance its significance compared to others within this class.
Physical Description
XLogP3
Density
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 88 of 89 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








